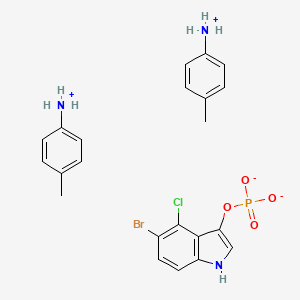
5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt
Overview
Description
5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt is a useful research compound. Its molecular formula is C22H24BrClN3O4P and its molecular weight is 540.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemiluminescent Enzyme Immunoassays : BCIP is used in chemiluminescent (CL) assays of alkaline phosphatase (ALP) due to its ability to produce hydrogen peroxide upon enzymatic hydrolysis. This method has applications in enzyme immunoassays (EIA) and DNA assays, offering a sensitive alternative to radioisotope detection methods (Ikegami, Arakawa, Maeda, & Tsuji, 1994).
Colorimetric Detection Systems : BCIP, in combination with nitroblue tetrazolium chloride (NBT), forms one of the most sensitive colorimetric detection systems for localizing alkaline phosphatase activity, especially in Western and Southern blots, and in immunohistochemistry and cytochemistry applications (Guder, Heindl, & Josel, 2000).
Microbiological Culture Media : BCIP is used in culture media for the enhanced detection of Escherichia coli and other Enterobacteriaceae in urine samples, providing increased isolation rates and specificity (Kodaka et al., 1995).
Cytochemical Substrates for Acid Phosphatase : BCIP analogs have been synthesized for cytochemical demonstration of acid phosphatase, with enzymatic hydrolysis liberating indoxyl, which is oxidized to form a colored indigo dye (Rabiger, Chang, Matsukawa, & Tsou, 1970).
In Situ Hybridization : BCIP is utilized in in situ hybridization techniques on zebrafish embryos and larvae, with its hydrolysis by alkaline phosphatase producing a dark blue diformazan precipitate, aiding in gene expression analysis (Thisse & Thisse, 2014).
Enhanced Sensitivity in Biosensing Technologies : BCIP is employed in localized surface plasmon resonance (LSPR) sensing substrates for clinical immunoassay, where its precipitation amplifies the wavelength shift in the LSPR peak, leading to improved detection sensitivity (Lee et al., 2011).
properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2*2-5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMJOJCOGOIKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrClN3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluidinium 5-bromo-4-chloro-3-indolyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




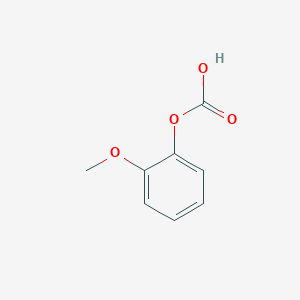

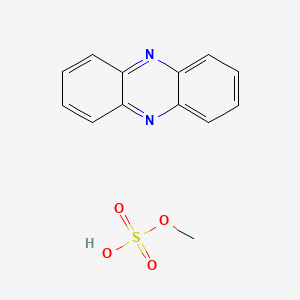
![Sodium;1-[4-(1-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908711.png)
![Dipotassium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908717.png)
![[2-[(1S,2S,4R,8S,9S,11S,13S)-11-acetyloxy-12-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B7908728.png)
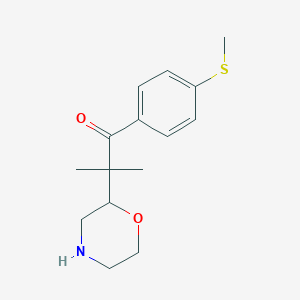

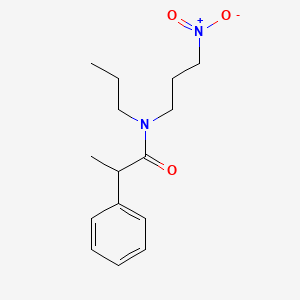
![11,14,22,26-Tetratert-butyl-10-phenoxy-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B7908759.png)
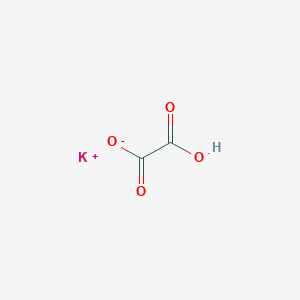
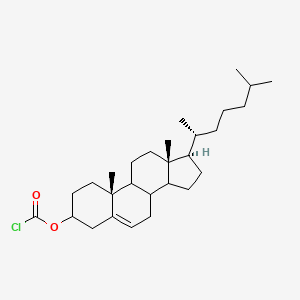
![1-[(2R,5S)-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B7908793.png)